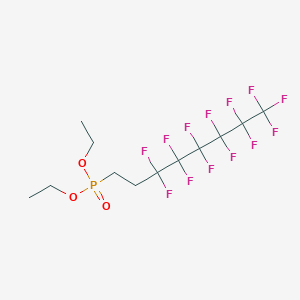

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester

Overview

Description

“(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester” is a colorless liquid with low vapor pressure and good chemical stability . It is mainly used as a special coating, waterproof material, optical material, and stabilizer .

Physical And Chemical Properties Analysis

“(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester” is a colorless liquid with low vapor pressure and good chemical stability .Scientific Research Applications

Coordination and Photophysical Properties

A study on lanthanide(III) complexes with tridentate bipyridines, including a diethyl ester phosphonic acid, highlights its potential in influencing coordination and photophysical properties. The phosphonic acid derivative forms stable complexes with lanthanide cations, displaying significant photophysical properties, including efficient ligand-to-metal energy transfer in Europium and Terbium complexes (Comby et al., 2004).

Synthesis of Phosphonodifluoromethylene Analogues

Research has explored the synthesis of phosphonodifluoromethylene analogues of nucleoside 3'-phosphates using phosphoric esters of secondary alcohols, such as diethyl difluoromethylphosphonothioate. This synthesis approach is significant for biological systems, providing insights into the construction of nucleoside analogues (Lopin et al., 2002).

Multi-Component Synthesis

A method for preparing (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl esters via a multi-component reaction has been developed. This process demonstrates the application of phosphonic acid diethyl esters in synthesizing structurally diverse compounds under mild conditions (Gaikwad et al., 2011).

Synthesis of Fluorinated Vinyl Ethers

Phosphonate ester-containing fluorinated vinyl ethers have been synthesized, showcasing the application of phosphonate esters in creating novel compounds with potential in various fields like materials science (Pedersen et al., 1996).

Sequential Transformations of Phosphonate

Research has demonstrated the synthesis of perfluoroalkylated alpha-fluoro-alpha,beta unsaturated esters through sequential transformations of phosphonate. This highlights the application of phosphonic acid diethyl ester in synthesizing complex organic molecules with potential pharmacological applications (Shen & Ni, 1997).

Catalysis and Molecular Docking Study

Phosphonic acid diethyl ester derivatives have been synthesized using a dual basic ionic liquid as a catalyst. This study underscores the use of phosphonic acid diethyl esters in catalysis and potential bioactivity, as assessed by molecular docking studies (Gaikwad et al., 2019).

Photolytic α-Scission in Acyl Phosphonic Acid Esters

A study on the photolysis of acyl phosphonic acid esters, including diethyl esters, has revealed significant insights into the photolytic α-scission process. This research is crucial for understanding the chemical behavior of phosphonic aciddiethyl esters under specific conditions, which can be relevant in photophysical studies and material science applications (Majima & Schnabel, 2010).

Synthesis of Fluorine Substituted α-Aminophosphonic Acids

Research on the synthesis of novel fluorine substituted α-amino phosphonic acids containing triazin moieties has been conducted. These acids demonstrate potential as antioxidant agents, highlighting the role of phosphonic acid diethyl esters in creating bioactive compounds (Makki et al., 2018).

Derivatization for HPLC Analysis

A method for the derivatization of alpha-aminophosphonic acids for HPLC analysis involves converting the amino functionality to a specific urethane and then esterifying the phosphonic acid moiety. This indicates the use of phosphonic acid diethyl esters in analytical chemistry, particularly in enhancing detection sensitivity in HPLC (Huber & Calabrese, 1985).

Synthesis of α-Thymidine 5′-Aryl Phosphonates

The creation of diethyl(N-arylaminocarbonyl)methyl phosphonates and their application in synthesizing α-thymidine 5′-aryl phosphonates showcases the role of phosphonic acid diethyl esters in nucleoside chemistry. This research has implications for developing compounds with potential therapeutic applications (Ivanov et al., 2013).

Helicity Induction in Polyphenylacetylenes

Studies on polyphenylacetylenes bearing phosphonic acid pendants have shown that these compounds can form helical conformations upon complexation with chiral amines. This indicates the utility of phosphonic acid diethyl esters in material science, particularly in developing polymers with specific optical properties (Onouchi et al., 2004).

properties

IUPAC Name |

8-diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F13O3P/c1-3-27-29(26,28-4-2)6-5-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQKUXRTMVAZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454097 | |

| Record name | (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester | |

CAS RN |

350608-55-8 | |

| Record name | (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Benzyl(methyl)amino]-1-phenylethanone](/img/structure/B1600658.png)

![Pyrrolo[1,2-a]pyrazine](/img/structure/B1600676.png)

![7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1600677.png)